2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-
2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-
Brand Name:
Vulcanchem
CAS No.:
113333-93-0
VCID:
VC0183217
InChI:
InChI=1S/C16H12FNO3/c17-11-7-5-10(6-8-11)14(19)9-16(21)12-3-1-2-4-13(12)18-15(16)20/h1-8,21H,9H2,(H,18,20)
SMILES:
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)F)O
Molecular Formula:
C16H12FNO3
Molecular Weight:
285.27 g/mol
2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-
CAS No.: 113333-93-0
Main Products
VCID: VC0183217
Molecular Formula: C16H12FNO3
Molecular Weight: 285.27 g/mol
CAS No. | 113333-93-0 |
---|---|
Product Name | 2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy- |
Molecular Formula | C16H12FNO3 |
Molecular Weight | 285.27 g/mol |
IUPAC Name | 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Standard InChI | InChI=1S/C16H12FNO3/c17-11-7-5-10(6-8-11)14(19)9-16(21)12-3-1-2-4-13(12)18-15(16)20/h1-8,21H,9H2,(H,18,20) |
Standard InChIKey | IBOVMHGMLUUMEA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)F)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)F)O |
PubChem Compound | 359734 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume